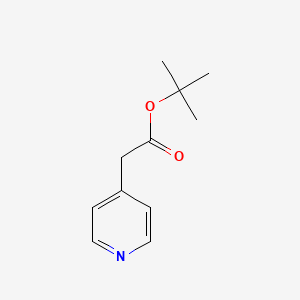

tert-Butyl 2-(pyridin-4-yl)acetate

Description

Contextualization of Pyridine-Derived Compounds in Organic Synthesis

Pyridine (B92270), a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, and its derivatives are fundamental components in the field of organic chemistry. numberanalytics.comslideshare.net The pyridine ring is isoelectronic with benzene, but the substitution of a carbon-hydrogen unit with a nitrogen atom imparts distinct properties. numberanalytics.com This nitrogen atom introduces a dipole moment and provides a site for protonation and alkylation, influencing the reactivity of the entire ring system. numberanalytics.comwikipedia.org

The significance of pyridine derivatives is vast, spanning numerous industries. They are integral scaffolds in a multitude of biologically active compounds, including many pharmaceuticals and agrochemicals. numberanalytics.comnih.gov In the pharmaceutical industry, the pyridine motif is present in drugs ranging from antihistamines to anticancer agents. numberanalytics.com Similarly, in agriculture, pyridine-based compounds are employed as effective herbicides, insecticides, and fungicides. numberanalytics.comyoutube.com The versatility of the pyridine ring also extends to material science, where its derivatives are used in the creation of functional materials like conducting polymers. numberanalytics.com The ability to functionalize the pyridine ring through various reactions, such as electrophilic and nucleophilic substitutions and cross-coupling reactions, makes it a cornerstone for synthetic chemists aiming to construct complex molecular architectures. numberanalytics.com

Significance of Ester Functionalities and tert-Butyl Esters in Chemical Transformations

Ester functionalities are among the most common and versatile functional groups in organic chemistry. They are central to the synthesis of a wide array of organic molecules. A particularly important subclass is the tert-butyl esters, which are widely employed as protecting groups for carboxylic acids. thieme-connect.comnii.ac.jp The bulky tert-butyl group provides excellent steric hindrance, rendering the ester stable to a wide range of nucleophiles, reducing agents, and basic conditions. thieme-connect.comnii.ac.jp

This stability is crucial in complex, multi-step syntheses where a carboxylic acid moiety needs to be preserved while other parts of the molecule undergo chemical transformations. The key advantage of the tert-butyl ester is the mild and specific conditions required for its removal. Deprotection is conveniently achieved under acidic conditions, often using trifluoroacetic acid, which cleaves the ester to release the carboxylic acid and isobutylene. thieme-connect.comyoutube.com This chemoselectivity allows for the deprotection of the tert-butyl ester without affecting other acid-labile or base-labile protecting groups that might be present in the molecule.

The formation of tert-butyl esters can be accomplished through several methods, including the acid-catalyzed reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene, or through the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347). thieme-connect.comnii.ac.jp The strategic use of tert-butyl esters as protecting groups is a frequently used tactic, particularly in peptide synthesis where the C-terminus carboxylic acid of an amino acid is protected to allow for peptide bond formation at the N-terminus. thieme-connect.comyoutube.com

Overview of Research Directions Involving tert-Butyl 2-(pyridin-4-yl)acetate

The compound this compound serves as a valuable intermediate, leveraging the properties of both the pyridine ring and the tert-butyl ester group. Its primary role in academic and industrial research is as a structural motif for the synthesis of more elaborate molecules with specific functions.

In medicinal chemistry, this compound is a key building block for creating a variety of bioactive molecules. smolecule.com The protected carboxylic acid allows for synthetic manipulations at other positions of the molecule, and subsequent deprotection unmasks the carboxylic acid functionality for further reactions or to yield the final active compound. Research has shown its utility in the synthesis of inhibitors for enzymes such as acetylcholinesterase (AChE), which is a target in the study of neurodegenerative disorders like Alzheimer's disease. smolecule.com Furthermore, modifications of the this compound scaffold have led to the development of compounds with potential antimicrobial properties. smolecule.com

Beyond its direct use in synthesizing potential therapeutic agents, the pyridine nitrogen atom allows the molecule to act as a ligand. It can coordinate with various metal ions to form metal complexes. smolecule.com These complexes are investigated for their potential applications in catalysis, where the metal center can facilitate a wide range of chemical transformations. smolecule.com

In the realm of material science, this compound can be incorporated into polymer structures to bestow specific properties upon the resulting material. smolecule.com In broader organic synthesis, it functions as a "masked" form of pyridin-4-yl acetic acid, enabling chemists to perform reactions that would otherwise be incompatible with a free carboxylic acid group. smolecule.com

| Research Area | Application of this compound |

| Medicinal Chemistry | Building block for acetylcholinesterase (AChE) inhibitors. smolecule.com |

| Precursor for compounds with antimicrobial activity. smolecule.com | |

| Catalysis | Synthesis of ligands for metal complexes used in catalysis. smolecule.com |

| Material Science | Incorporation into polymer matrices to impart specific functionalities. smolecule.com |

| Organic Synthesis | Serves as a masked carboxylic acid for selective deprotection. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-pyridin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMCVWPUMALJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459771 | |

| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79757-20-3 | |

| Record name | tert-Butyl 2-(pyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Pyridin 4 Yl Acetate

Established Synthetic Routes to the Core Structure

The foundational approaches to synthesizing tert-Butyl 2-(pyridin-4-yl)acetate primarily involve direct esterification reactions or the functionalization of a pre-existing pyridine (B92270) ring.

Esterification Strategies

Esterification strategies are a direct and common method for the synthesis of this compound. These methods typically involve the reaction of a carboxylic acid with an alcohol in the presence of a catalyst.

One straightforward approach is the direct esterification of pyridine-4-acetic acid with tert-butanol (B103910), facilitated by an acid catalyst. smolecule.com A more sophisticated method involves the use of coupling agents to facilitate the esterification under milder conditions. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is effective for synthesizing esters, including sterically hindered ones like tert-butyl esters. orgsyn.org In this procedure, DCC activates the carboxylic acid, and DMAP serves as a catalyst for the acyl transfer to the alcohol. orgsyn.org Another route involves the reaction of pyridine-4-acetic acid with tert-butyl acetate (B1210297) in the presence of a strong acid like perchloric acid. nih.gov

| Method | Reactants | Catalyst/Reagent | Key Features |

| Direct Acid-Catalyzed Esterification | Pyridine-4-acetic acid, tert-Butanol | Acid Catalyst | A fundamental and direct method. |

| DCC/DMAP Coupling | Pyridine-4-acetic acid, tert-Butanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Effective for sterically hindered alcohols and proceeds under mild conditions. orgsyn.org |

| Transesterification | Pyridine-4-acetic acid, tert-Butyl acetate | Perchloric acid | Utilizes an excess of the ester reagent to drive the reaction. nih.gov |

Approaches via Pyridine Ring Functionalization

An alternative to direct esterification is the construction of the acetate side chain on a pre-functionalized pyridine ring. This can be achieved through various reactions that modify a starting pyridine derivative. For instance, a synthetic pathway can begin with 4-chloropyridine (B1293800) hydrochloride. This starting material can undergo nucleophilic substitution with a reagent like ethyl cyanoacetate (B8463686) in the presence of a base such as potassium tert-butoxide to form an intermediate which can then be further processed to yield the desired ester. google.com Another conceptual approach involves the acetylation of pyridine itself, followed by subsequent reactions to introduce the tert-butyl ester group. smolecule.com

Advanced Synthetic Techniques and Catalysis in Synthesis

Modern organic synthesis employs a range of advanced techniques and catalytic systems to improve efficiency, yield, and selectivity. The synthesis of this compound benefits from these developments, particularly in the realms of cross-coupling and specific substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of complex molecules, including pharmaceuticals. researchgate.net These reactions offer a versatile way to construct the pyridin-4-ylacetate scaffold. researchgate.net

A notable example is the Heck reaction , which can be utilized to couple 4-bromopyridine (B75155) with tert-butyl acrylate (B77674) using a palladium catalyst. smolecule.com This reaction forms the carbon-carbon bond between the pyridine ring and the acetate precursor directly.

Another powerful method is the Suzuki-Miyaura coupling , which joins an organoboron compound with an organic halide. researchgate.netsigmaaldrich.com In a relevant synthesis, a boronic acid derivative of pyridine could be coupled with a suitable acetate-containing organic halide, or vice-versa, in the presence of a palladium catalyst and a base. nih.govnih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with common catalysts including Pd(OAc)₂, Pd₂(dba)₃, and complexes with phosphine (B1218219) ligands like PPh₃. acs.org

| Reaction Type | Pyridine Source | Acetate Source | Catalyst System (Example) |

| Heck Reaction | 4-Bromopyridine | tert-Butyl acrylate | Palladium catalyst (e.g., Pd(OAc)₂) smolecule.com |

| Suzuki-Miyaura Coupling | Pyridine-4-boronic acid | tert-Butyl bromoacetate | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) nih.gov |

Nucleophilic Substitution Reactions for Building the Carbon Skeleton

Nucleophilic substitution reactions are fundamental in organic synthesis for creating new bonds. In the context of this compound synthesis, these reactions can be employed to build the crucial carbon-carbon or carbon-oxygen bonds of the molecule.

One documented method involves the reaction of 4-pyridylmethanol with tert-butyl acetate in the presence of a Lewis acid catalyst, such as aluminum chloride. smolecule.com In this process, the alcohol is activated by the Lewis acid, facilitating its substitution.

Another strategy starts with a halogenated pyridine, such as 4-chloropyridine. google.com The carbon skeleton can be constructed by reacting it with the enolate of a tert-butyl ester, such as tert-butyl acetate, generated by a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilylamide (LHMDS). orgsyn.org This nucleophilic attack on the pyridine ring displaces the halide and forms the desired carbon-carbon bond.

Mitsunobu Reactions and Related Esterification Methods

The Mitsunobu reaction is a highly effective and versatile method for converting alcohols into a variety of other functional groups, including esters, under mild, neutral conditions. wikipedia.orgnih.gov This reaction is particularly useful for synthesizing esters from primary and secondary alcohols with an inversion of stereochemistry at the alcohol carbon. organic-chemistry.org

Oxidation and Reduction Processes in Synthetic Pathways

Oxidation and reduction reactions are fundamental transformations in the synthesis of precursors for this compound. For instance, the pyridin-4-ylacetic acid precursor can be obtained through the oxidation of a suitable starting material. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. Conversely, reduction reactions can be employed to modify functional groups. For example, a nitrile group can be reduced to an amine, or a carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents are powerful tools for forming carbon-carbon bonds. While direct Grignard reactions on the pyridine ring can be complex due to the reactivity of the nitrogen atom, they can be effectively used in the synthesis of precursors. For instance, a Grignard reagent can react with a suitable electrophile to introduce the acetic acid side chain or a precursor to it onto the pyridine ring.

The synthesis of tert-butyl ethers through the reaction of Grignard reagents with tert-butyl perbenzoate demonstrates a general method that could be adapted for related syntheses. orgsyn.org This method has been used to prepare various aryl tert-butyl ethers. orgsyn.org In the context of 2-oxoaldehydes, Grignard reagents have been observed to react selectively, and in the presence of a copper catalyst, can lead to the formation of α-ketols or 1,2-diones depending on the reaction conditions. acs.org The choice of Grignard reagent, whether derived from a bromide or chloride, can also influence the reaction yield. acs.org These examples showcase the versatility of Grignard reagents in constructing specific carbon frameworks, a principle applicable to the synthesis of substituted pyridines.

Protecting Group Chemistry in the Synthesis of this compound and its Precursors

Protecting group chemistry is essential in multi-step syntheses to ensure the selective reaction of specific functional groups.

Strategic Use of tert-Butyl as a Carboxylate Protecting Group

The tert-butyl group is a widely utilized protecting group for carboxylic acids due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. thieme-connect.com In the synthesis of this compound, the tert-butyl group serves as the ester itself, but in the synthesis of more complex molecules containing this moiety, the principles of carboxylate protection are highly relevant.

The tert-butyl group's steric bulk provides significant protection against nucleophilic attack. Its introduction is often achieved through the reaction of a carboxylic acid with a tert-butylating agent. Methods for forming tert-butyl esters include condensation with tert-butanol or isobutene in the presence of a strong acid, or the use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O). thieme-connect.com A notable method involves the direct tert-butylation of free amino acids using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which can also be applied to other carboxylic acids. thieme-connect.comorganic-chemistry.org

The removal of the tert-butyl group is typically accomplished under acidic conditions, which cleave the ester to release the carboxylic acid and isobutylene. This deprotection strategy is advantageous as it avoids the harsh basic conditions that could affect other functional groups in the molecule. For instance, in the synthesis of a key intermediate for Risdiplam, a Boc-protecting group is used and subsequently removed. mdpi.com Similarly, in the synthesis of other complex molecules, the tert-butyl ester can be selectively cleaved in the presence of other ester groups like benzyl, methyl, or ethyl esters. organic-chemistry.org

| Method for tert-Butylation | Reagents | Key Features | Reference |

| Condensation | tert-Butanol or Isobutene, H₂SO₄ | Traditional method. | thieme-connect.com |

| Using tert-Butylating Agent | Di-tert-butyl dicarbonate (Boc₂O) | Common and effective. | thieme-connect.com |

| Direct tert-Butylation | Bis(trifluoromethanesulfonyl)imide, tert-Butyl Acetate | Fast and high-yielding for free amino acids and other carboxylic acids. | thieme-connect.comorganic-chemistry.org |

| From tert-Butyl Esters | α,α-dichlorodiphenylmethane, SnCl₂ | In situ generation of acid chlorides for further reactions. | organic-chemistry.org |

Optimization and Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to an industrial production process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and related compounds, several factors are considered.

The choice of reagents and solvents is also critical. A scalable synthesis aims to replace expensive or hazardous reagents with more economical and safer alternatives. Furthermore, telescoping reactions, where multiple steps are performed in a single pot without isolating intermediates, can significantly improve efficiency and reduce waste. beilstein-journals.org The development of a scalable synthesis often involves a detailed study of reaction parameters to find the optimal conditions.

| Optimization Strategy | Benefit | Example | Reference |

| Route Design | Higher overall yield, use of inexpensive starting materials. | Three-step synthesis of (S)-t-BuPyOx from picolinic acid. | beilstein-journals.orgnih.govsemanticscholar.orgcaltech.eduresearchgate.net |

| Reagent Selection | Cost-effectiveness, safety. | Replacing hazardous reagents with greener alternatives. | researchgate.net |

| Telescoping Reactions | Increased efficiency, reduced waste. | Efforts to telescope procedures in ligand synthesis. | beilstein-journals.org |

| Purification Methods | Reduced time and resource consumption. | Avoiding tedious column chromatography. | beilstein-journals.orgnih.govsemanticscholar.orgcaltech.eduresearchgate.net |

Emerging Green Chemistry Approaches for Synthesis

Green chemistry principles are increasingly being integrated into synthetic planning to minimize the environmental impact of chemical processes. unibo.it This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. researchgate.net

In the context of synthesizing pyridine derivatives, green chemistry approaches can be applied at various stages. The use of continuous flow reactors, for instance, can offer better control over reaction conditions, leading to higher yields and purity, while also enhancing safety and reducing environmental impact.

The development of greener synthetic routes is a key focus in the pharmaceutical industry. researchgate.net This includes the use of biocatalysis, which employs enzymes to carry out specific transformations under mild conditions. For example, the synthesis of the drug Baricitinib has been improved by employing a green oxidation reaction in a microchannel reactor. nih.gov Another green approach is the use of solvent-free reaction conditions. The synthesis of N-nitroso compounds using tert-butyl nitrite (B80452) under solvent-free conditions is an example of a clean and efficient process that avoids the use of harmful solvents. rsc.org

The selection of solvents is a critical aspect of green chemistry. unibo.it Efforts are being made to replace hazardous solvents with greener alternatives. The development of solvent selection guides helps chemists choose the most appropriate and environmentally benign solvent for a particular reaction. unibo.it

Chemical Reactivity and Transformations of Tert Butyl 2 Pyridin 4 Yl Acetate

Reactions Involving the Ester Moiety

The tert-butyl ester group is a key reactive site, susceptible to various nucleophilic acyl substitution reactions and cleavage under specific conditions.

Amidation and Related Acyl Transfer Reactions

The conversion of tert-butyl 2-(pyridin-4-yl)acetate to amides is a synthetically important transformation. This can be achieved through a one-pot synthesis method where the tert-butyl ester is first converted in situ to an acid chloride intermediate. This intermediate then readily reacts with a variety of amines to furnish the corresponding amides in high yields. organic-chemistry.org For instance, the reaction with α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst can generate the acid chloride, which is then trapped by an amine. organic-chemistry.org

Acyl transfer reactions, in general, involve the transfer of the acyl group (in this case, the pyridin-4-yl)acetyl group) from the tert-butoxy (B1229062) group to a different nucleophile. youtube.com These reactions typically proceed through a tetrahedral intermediate. youtube.com The aminolysis of esters can be effectively catalyzed by the deprotonated form of 1,2,4-triazole. organic-chemistry.org This anionic catalyst significantly accelerates the reaction with amines. organic-chemistry.org

| Reactant | Reagents | Product | Notes |

| tert-Butyl Ester | 1. α,α-dichlorodiphenylmethane, SnCl₂ 2. Amine | Corresponding Amide | In situ generation of acid chloride. organic-chemistry.org |

| Ester | Amine, Deprotonated 1,2,4-triazole (catalyst) | Amide | Anionic acyl transfer catalysis. organic-chemistry.org |

Hydrolysis and De-tert-butylation Processes

The tert-butyl group of the ester is a protecting group for the carboxylic acid functionality and can be removed under specific conditions, a process known as de-tert-butylation. This cleavage is typically acid-catalyzed. Aqueous phosphoric acid provides a mild and environmentally friendly method for the deprotection of tert-butyl esters. organic-chemistry.org Another approach involves the use of thionyl chloride (SOCl₂) at room temperature, which selectively converts tert-butyl esters to acid chlorides while other esters like methyl or ethyl esters remain unaffected. organic-chemistry.org Mechanistic studies indicate this reaction is promoted by the generation of HCl in situ. organic-chemistry.org

Lewis acids are also effective for this transformation. For example, ZnBr₂ in dichloromethane can chemoselectively hydrolyze tert-butyl esters, even in the presence of other acid-labile protecting groups like N-Boc. researchgate.net

| Substrate | Reagents | Product | Key Features |

| tert-Butyl Ester | Aqueous Phosphoric Acid | Carboxylic Acid | Mild, selective, and environmentally benign. organic-chemistry.org |

| tert-Butyl Ester | SOCl₂, H₂O (catalytic) | Acid Chloride | Selective for tert-butyl esters; proceeds at room temperature. organic-chemistry.org |

| tert-Butyl Ester | ZnBr₂, Dichloromethane | Carboxylic Acid | Chemoselective cleavage in the presence of other acid-labile groups. researchgate.net |

Condensation Reactions

The methylene (B1212753) group (CH₂) adjacent to the carbonyl group in this compound is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then participate in various condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. While specific examples involving this compound are not prevalent in the reviewed literature, the general reactivity pattern of esters with α-hydrogens is well-established. For instance, condensation reactions of 2-acetylpyridine with various aldehydes demonstrate the propensity of the α-carbon to the pyridine (B92270) ring to engage in nucleophilic attack. rsc.org Similarly, reactions involving sulfonamides and glyoxal can lead to complex condensation products, highlighting the diverse reactivity of carbonyl-containing compounds under different conditions. mdpi.com

Reactions of the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org This effect makes reactions like nitration, halogenation, and Friedel-Crafts reactions significantly slower than on benzene. wikipedia.orgmasterorganicchemistry.com Furthermore, the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org If substitution does occur, it is directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions leads to energetically unfavorable intermediates with a positive charge on the nitrogen. The tert-butyl acetate (B1210297) substituent at the 4-position is an electron-withdrawing group, which would further deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com Attack at these positions allows the negative charge of the intermediate (Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, thus stabilizing it. stackexchange.comyoutube.com Therefore, in this compound, the positions ortho to the nitrogen (2- and 6-positions) are activated for nucleophilic attack. The outcome of such reactions would involve the displacement of a suitable leaving group, if present at these positions.

| Reaction Type | Reactivity of Pyridine Ring | Directing Influence of Nitrogen | Influence of 4-substituent |

| Electrophilic Aromatic Substitution | Deactivated | Meta-directing (to the 3- and 5-positions) | Further deactivation |

| Nucleophilic Aromatic Substitution | Activated | Ortho-, Para-directing (to the 2-, 4-, and 6-positions) | Directs to 2- and 6-positions |

Hydrogenation of the Pyridine Ring to Piperidine Derivatives

The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation. This transformation typically requires a catalyst, such as rhodium, and can be performed enantioselectively to produce chiral piperidine derivatives. nih.gov The hydrogenation of N-iminopyridinium ylides, for example, provides an efficient route to substituted piperidines. nih.gov This suggests that the pyridine nucleus of this compound can be saturated under appropriate catalytic conditions to yield the corresponding tert-butyl 2-(piperidin-4-yl)acetate. This reaction is valuable for accessing saturated heterocyclic scaffolds from aromatic precursors.

Reactions at the Alpha-Carbon (methylene adjacent to ester and pyridine)

The methylene group (α-carbon) in this compound is positioned between two electron-withdrawing groups: the pyridine ring and the tert-butoxycarbonyl group. This structural arrangement renders the protons on the alpha-carbon acidic and susceptible to removal by a base, leading to the formation of a resonance-stabilized enolate anion. libretexts.orglibretexts.org The stability of this enolate is enhanced by delocalization of the negative charge onto the oxygen atom of the carbonyl group and into the pyridine ring. This reactivity is a cornerstone of carbonyl chemistry, enabling a variety of synthetic transformations at the α-position. msu.edu

The formation of the enolate is a critical step that allows the alpha-carbon to act as a nucleophile. libretexts.org The choice of base and reaction conditions (e.g., temperature, solvent) can influence the concentration and regioselectivity of enolate formation, although for this specific molecule, there is only one alpha-carbon with protons. msu.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete and irreversible deprotonation to form the kinetic enolate. vanderbilt.edu

Alpha-Functionalization and Carbon-Carbon Bond Formation

Once the enolate of this compound is generated, it can participate in a wide range of reactions to form new carbon-carbon bonds at the alpha-position. These reactions are fundamental for building more complex molecular architectures.

Alkylation Reactions: The nucleophilic enolate can react with electrophiles, such as alkyl halides, in an SN2-type reaction to introduce an alkyl group at the alpha-carbon. libretexts.org This alpha-alkylation is a powerful method for C-C bond formation. libretexts.orgmdpi.com The success of these reactions often depends on the same factors that govern other SN2 reactions, including the steric hindrance of the electrophile and the nature of the leaving group. libretexts.org

Transition Metal-Catalyzed Alkylations: Modern synthetic methods often employ transition metal catalysts, such as palladium or iridium complexes, to facilitate alpha-alkylation reactions under milder conditions. mdpi.com For example, iridium-catalyzed α-alkylation of tert-butyl acetate with primary alcohols provides an efficient route to various alkyl tert-butyl esters. mdpi.com Similarly, palladium-catalyzed allylic alkylation allows for the introduction of an allyl group at the alpha-position. mdpi.com

Aldol (B89426) and Claisen-Type Reactions: The enolate can also act as a nucleophile in reactions with other carbonyl compounds. For instance, it can add to aldehydes or ketones in an aldol reaction to form β-hydroxy esters. msu.edu A related transformation is the Claisen condensation, where the enolate of one ester molecule attacks the carbonyl group of another, forming a β-keto ester. libretexts.org

Table 2: Representative Alpha-Functionalization Reactions

| Reaction Type | Electrophile | Product Type | General Significance |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-2-(pyridin-4-yl)acetate | Forms a new C-C single bond. libretexts.org |

| Allylic Alkylation | Allylic Substrate | α-Allyl-2-(pyridin-4-yl)acetate | Introduces an unsaturated allyl group. mdpi.com |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy-α-(pyridin-4-yl)propionate derivative | Forms a β-hydroxy ester, a versatile synthetic intermediate. msu.edu |

Derivatization Strategies for Structural Diversification

The structure of this compound offers multiple sites for chemical modification, allowing for extensive structural diversification. Strategies can target the pyridine ring, the ester functionality, or the reactive alpha-carbon, providing access to a wide array of novel compounds.

Modifications at the Pyridine Ring: The pyridine ring can undergo various transformations. Electrophilic aromatic substitution is generally difficult on pyridine itself but can be facilitated by activating groups or specific reaction conditions. Nucleophilic aromatic substitution is also a possibility, particularly with the introduction of a good leaving group on the ring. The nitrogen atom can be N-oxidized or quaternized to further modify the electronic properties and reactivity of the ring system. nih.gov

Transformations of the Ester Group: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, pyridin-4-ylacetic acid. This acid can then be converted into a variety of other functional groups, such as amides, other esters, or acid chlorides, serving as a key intermediate for further derivatization. For instance, coupling the resulting carboxylic acid with various amines would lead to a library of N-substituted amides. nih.gov

Functionalization via the Alpha-Carbon: As detailed in section 3.3.1, the alpha-carbon is a prime site for introducing complexity. A wide range of substituents can be installed at this position through enolate chemistry. This allows for the elongation of the carbon chain and the introduction of new functional groups and stereocenters. mdpi.com

Synthesis of Fused Ring Systems: The reactive sites on this compound can be used to construct fused heterocyclic systems. For example, derivatives of pyridylacetonitrile, a related compound, can be used as building blocks for the synthesis of pyrido[2,3-d]pyrimidine systems. mdpi.com By analogy, the enolate of this compound could potentially react with appropriate precursors to form fused bicyclic or polycyclic structures containing the pyridine ring.

Table 3: Overview of Derivatization Strategies

| Reaction Site | Reagent/Condition | Resulting Derivative Class |

|---|---|---|

| Ester Group | Acid (e.g., HCl, TFA) | Pyridin-4-ylacetic acid |

| Ester Group (via acid) | Amine, Coupling Agent | N-Substituted 2-(pyridin-4-yl)acetamides |

| Alpha-Carbon | Base + Alkyl Halide | α-Substituted tert-butyl 2-(pyridin-4-yl)acetates |

| Pyridine Nitrogen | Alkyl Halide | Quaternary Pyridinium Salt nih.gov |

Applications of Tert Butyl 2 Pyridin 4 Yl Acetate in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

Tert-butyl 2-(pyridin-4-yl)acetate serves as a fundamental building block for the synthesis of a variety of complex organic molecules. Its utility stems from the presence of both a nucleophilic pyridine (B92270) nitrogen and a latent carboxylic acid in the form of a tert-butyl ester. The tert-butyl group acts as a protecting group that can be selectively removed under specific acidic conditions, revealing the carboxylic acid for further reactions. This feature allows for a stepwise and controlled approach to molecular assembly.

Precursor for Scaffolds in Pharmaceutical and Agrochemical Research

In the realms of pharmaceutical and agrochemical development, this compound is utilized as a precursor for creating molecular scaffolds that form the basis of new therapeutic agents and crop protection products.

In medicinal chemistry, derivatives of this compound have been investigated for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. smolecule.com The general structure of this compound provides a scaffold that can be systematically modified to optimize binding to the active site of the AChE enzyme. Furthermore, modifications of this scaffold have led to the development of compounds with promising antimicrobial properties. smolecule.com

The pyridine ring is a common feature in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. While specific commercial products directly synthesized from this compound are not prominently documented in publicly available research, its structural motifs are highly relevant. The derivatization of the pyridine ring and the acetate (B1210297) side chain can lead to novel compounds with desired biological activities for agricultural applications.

Application as a Ligand in Catalysis

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, enabling it to coordinate with transition metals and function as a ligand in catalysis. The resulting metal complexes can exhibit unique catalytic properties, influencing the rate, selectivity, and efficiency of chemical reactions.

Facilitation of Catalytic Transformations

The primary catalytic application of this compound as a ligand is in the realm of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

The coordination of this compound to a palladium center can modulate the electronic and steric properties of the metal, thereby enhancing its catalytic activity. For instance, palladium complexes bearing this ligand have been noted for their potential to improve the efficiency of cross-coupling processes. smolecule.com This is particularly relevant in reactions such as the Suzuki-Miyaura coupling, which is widely used for the synthesis of biaryl compounds, a common structural motif in pharmaceuticals and advanced materials. The ligand can stabilize the active palladium species and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of tert-Butyl 2-(pyridin-4-yl)acetate by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of the pyridyl, methylene (B1212753), and tert-butyl groups. The protons on the pyridine (B92270) ring typically appear as two distinct sets of signals in the aromatic region. The two protons adjacent to the nitrogen atom (α-protons) are deshielded and resonate further downfield, while the two protons meta to the nitrogen (β-protons) appear slightly more upfield. A sharp singlet peak corresponds to the two methylene (CH₂) protons situated between the pyridine ring and the ester group. The most upfield signal is a prominent singlet representing the nine equivalent protons of the tert-butyl group, a hallmark of this ester.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. smolecule.com The tert-butyl group is characterized by a signal for the quaternary carbon and another for the three equivalent methyl carbons. smolecule.com The ester functional group is confirmed by the presence of a signal for the carbonyl carbon (C=O) in the downfield region, typically around 170 ppm. smolecule.com The methylene carbon connecting the two main moieties gives a signal at approximately 40 ppm. smolecule.com The carbons of the pyridine ring are observed in the 120-150 ppm range, with their exact shifts influenced by the nitrogen atom and the acetate (B1210297) substituent. smolecule.com

Detailed chemical shift data from research findings are presented below:

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Inferred Group |

|---|---|---|---|

| ¹H NMR | ~8.50 | Doublet | Pyridine (α-H) |

| ~7.25 | Doublet | Pyridine (β-H) | |

| ~3.60 | Singlet | Methylene (-CH₂-) | |

| ~1.45 | Singlet | tert-Butyl (-C(CH₃)₃) | |

| ¹³C NMR | ~170 | Singlet | Carbonyl (C=O) |

| ~150 | Singlet | Pyridine (C adjacent to N) | |

| ~145 | Singlet | Pyridine (C with substituent) | |

| ~124 | Singlet | Pyridine (C-H) | |

| ~81 | Singlet | Quaternary (-C (CH₃)₃) | |

| ~44 | Singlet | Methylene (-CH₂-) |

Mass Spectrometry (MS) Techniques (HRMS, ESI-MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₁₅NO₂). This precision is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass. The calculated exact mass is compared against the experimentally determined value, with a very small mass error confirming the compound's identity.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used for this type of molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it straightforward to identify the molecular weight. Further analysis, often through tandem mass spectrometry (MS/MS), can induce fragmentation of the parent ion. A characteristic fragmentation pathway for this compound involves the loss of the tert-butyl group (a mass difference of 56 Da) or the entire tert-butoxy (B1229062) group.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Value | Inferred Information |

|---|---|---|---|

| HRMS | Calculated Exact Mass [M+H]⁺ | 194.1181 | C₁₁H₁₆NO₂⁺ |

| Observed Exact Mass [M+H]⁺ | ~194.118 | Confirms elemental formula | |

| ESI-MS | Molecular Ion Peak [M+H]⁺ | m/z 194 | Confirms molecular weight |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum provides clear evidence for the ester and the aromatic pyridine ring.

The most prominent absorption band is the strong C=O (carbonyl) stretch of the ester group, which typically appears in the region of 1730-1740 cm⁻¹. The presence of the C-O single bonds of the ester is confirmed by stretches in the 1150-1250 cm⁻¹ region. Vibrations corresponding to the C-N and C=C bonds within the pyridine ring are observed in the fingerprint region, generally between 1400-1600 cm⁻¹. The C-H stretching vibrations of the aliphatic tert-butyl and methylene groups are found just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~1735 | Strong | C=O Stretch | Ester |

| ~1600, ~1560 | Medium-Weak | C=C, C=N Stretch | Pyridine Ring |

| ~1250, ~1150 | Strong | C-O Stretch | Ester |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

This technique would reveal the planarity of the pyridine ring and the specific torsion angles describing the orientation of the acetate side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. Although crystal structures for closely related pyridone derivatives have been reported, confirming the specific solid-state structure of the title compound requires its own crystallographic analysis. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is essential for both the purification of this compound after synthesis and the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), the product can be visualized under UV light due to the UV-active pyridine ring. rsc.org The retention factor (Rf) value is characteristic for a given compound and solvent system.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are powerful techniques for quantitative purity analysis. lcms.czmdpi.com A pure sample of this compound will show a single major peak in the chromatogram. These methods can detect and quantify even minor impurities, providing a precise purity value (e.g., >98%). The choice between GC and HPLC depends on the compound's volatility and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): The hyphenation of chromatography with mass spectrometry, such as in LC-MS, provides a dual layer of information. bldpharm.comchromatographyonline.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component. This is particularly useful for identifying unknown impurities by their mass-to-charge ratio and fragmentation patterns. UPLC, using smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. bldpharm.com

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental data on the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of this compound. These experimental values are compared with the theoretical percentages calculated from its molecular formula, C₁₁H₁₅NO₂. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence to confirm the elemental composition and support the assigned molecular formula.

**Table 4: Elemental Analysis Data for this compound (C₁₁H₁₅NO₂) **

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 68.37 | 68.1–68.7 |

| Hydrogen (H) | 7.82 | 7.7–7.9 |

Computational and Theoretical Investigations of this compound

Computational chemistry provides powerful tools to understand and predict the behavior of molecules at an atomic level. For a compound like this compound, these methods can offer insights into its structure, reactivity, and potential interactions with biological targets. This section delves into the theoretical studies that could be applied to this molecule, based on established computational chemistry principles.

While specific, dedicated research articles focusing solely on the computational analysis of this compound are not prevalent in publicly accessible literature, the methodologies described herein are standard approaches in the field of computational chemistry for the study of similar pyridine-containing organic molecules.

Future Research Directions and Perspectives

Exploration of Novel Reaction Pathways and Chemoselectivity

The multifunctionality of tert-Butyl 2-(pyridin-4-yl)acetate presents a rich landscape for exploring novel reaction pathways. A primary challenge and opportunity lie in controlling the chemoselectivity of its transformations. Research efforts could be directed toward selectively functionalizing the pyridine (B92270) ring, the α-carbon position, or the tert-butyl ester group.

Future investigations may focus on:

Directed C-H Functionalization: Developing new catalytic systems to selectively activate and functionalize the C-H bonds on the pyridine ring, enabling the introduction of diverse substituents without pre-functionalization.

α-Carbon Derivatization: Exploring reactions such as alkylations, aldol (B89426) condensations, and Michael additions at the carbon alpha to the carbonyl group. Controlling the reactivity here versus at the pyridine nitrogen will be a key aspect of this research.

Ambident Reactivity Studies: Investigating the compound's behavior as an "ambident" diene in cycloaddition reactions, similar to studies on other pyrone systems. nih.gov The electronic interplay between the electron-withdrawing ester and the pyridine ring could lead to unique reactivity in Diels-Alder and other pericyclic reactions. nih.gov

Ester Transformation: Designing selective methods for the transformation of the tert-butyl ester into other functional groups (e.g., amides, hydrazides, or other esters) while preserving the pyridine core, thereby expanding the molecular diversity accessible from this starting material.

Development of Stereoselective Syntheses and Chiral Derivatives

The creation of chiral molecules is fundamental to medicinal chemistry and materials science. Developing stereoselective methods to synthesize chiral derivatives of this compound is a promising research direction. The synthesis of chiral pyridinooxazoline (PyOx) ligands, for example, highlights the importance and feasibility of creating such stereodefined structures from pyridine-based precursors. beilstein-journals.orgnih.gov

Future work in this area could include:

Asymmetric α-Functionalization: The development of catalytic asymmetric methods to introduce a stereocenter at the α-carbon. This could involve chiral phase-transfer catalysis or transition-metal-catalyzed enantioselective alkylations.

Synthesis of Chiral Analogs: The design and synthesis of derivatives where the core structure is modified to include inherent chirality, such as (S)-2-amino-2-(pyridin-4-yl)acetate. bldpharm.com

Stereoselective Reductions: Investigating the stereoselective reduction of keto-derivatives of the compound to produce chiral alcohols, which can serve as precursors for other chiral ligands and building blocks.

Table 1: Potential Stereoselective Synthetic Methods for Chiral Derivatives

| Method | Description | Potential Chiral Product |

|---|---|---|

| Asymmetric Michael Addition | Utilizing a chiral catalyst to guide the addition of the enolate of this compound to a Michael acceptor, creating a new stereocenter. nih.gov | Chiral γ-substituted pyridinebutanoates |

| Horner-Wadsworth-Emmons Olefination | Reacting a chiral aldehyde with a phosphonate (B1237965) derivative of the title compound to form a chiral alkene with controlled geometry. nih.gov | Chiral α,β-unsaturated pyridyl esters |

| Enzymatic Resolution | Using lipases or other enzymes to selectively hydrolyze one enantiomer of a racemic mixture of a derivative, allowing for the separation of the chiral forms. | Enantiopure pyridylacetic acid and the remaining enantiopure ester |

Expansion of Catalytic Applications with this compound Derived Ligands

The pyridine nitrogen atom makes this compound an excellent candidate for conversion into ligands for catalysis. Pyridine-containing ligands, such as PyOx and terpyridines, are widely used in transition metal catalysis due to their robust coordination properties. beilstein-journals.orgsigmaaldrich.comsigmaaldrich.com

Future research can be directed towards:

Bidentate and Tridentate Ligand Synthesis: Developing synthetic routes to convert the compound into more complex bidentate (e.g., pyridyl-oxazoline) or tridentate (e.g., bis(oxazolinyl)pyridine) ligands. beilstein-journals.orgcatapowerinc.com These ligands could be screened for activity in a wide range of asymmetric catalytic reactions.

Metal Complex Formation: Synthesizing and characterizing novel metal complexes using ligands derived from the title compound. smolecule.com The electronic properties of these complexes could be fine-tuned by modifying the substituents on the pyridine ring or the ester group.

Screening in Catalysis: Evaluating the performance of these new metal complexes in important catalytic transformations, such as Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and conjugate additions. beilstein-journals.orgacs.org

Table 2: Potential Catalytic Applications of Derived Ligands

| Ligand Type | Target Reaction | Potential Metal Catalyst | Potential Outcome |

|---|---|---|---|

| Pyridyl-Oxazoline (PyOx) | Asymmetric Conjugate Addition | Copper (Cu), Rhodium (Rh) | High enantioselectivity in the formation of carbon-carbon bonds. beilstein-journals.org |

| Bis(oxazolinyl)pyridine (PyBOX) | Asymmetric Diels-Alder | Scandium (Sc), Copper (Cu) | Stereocontrolled synthesis of complex cyclic systems. catapowerinc.com |

| Pincer Ligands | Dehydrogenation Reactions | Ruthenium (Ru), Iridium (Ir) | Efficient and selective catalysis for hydrogen transfer processes. |

Integration into Automated Synthesis and High-Throughput Experimentation

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate discovery and optimization. seqens.com The physical properties of this compound, being a liquid at room temperature, make it an ideal candidate for integration into automated synthesis platforms that use robotic liquid handlers. smolecule.com

Future perspectives in this domain include:

Rapid Reaction Scouting: Using HTE to rapidly screen a wide array of catalysts, solvents, bases, and other reaction parameters to discover novel transformations or optimize existing ones. acs.orgscienceintheclassroom.org This approach can drastically reduce the time required to develop a synthetic route. scienceintheclassroom.org

Automated Library Synthesis: Employing automated synthesizers to generate libraries of derivatives based on the this compound scaffold. These libraries can then be screened for biological activity or material properties.

Data-Driven Optimization: Combining HTE with machine learning algorithms to predict optimal reaction conditions and guide future experiments, leading to more efficient and sustainable chemical synthesis.

Table 3: Hypothetical High-Throughput Experimentation (HTE) Screening Array

| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) | Pd(PPh₃)₄ |

| Ligand | XPhos | SPhos | RuPhos | None |

| Base | NaOtBu | LiHMDS | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene | Dioxane | THF | 2-MeTHF |

Design and Synthesis of Advanced Supramolecular Architectures Utilizing the Compound Scaffold

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. The pyridine ring in this compound is a powerful functional group for directing self-assembly through hydrogen bonding, metal coordination, and π-π stacking. nih.govnih.gov

Future research in this field could explore:

Hydrogen-Bonded Networks: Designing derivatives that can form predictable one-, two-, or three-dimensional networks through specific hydrogen-bonding interactions, such as the O—H⋯N bonds seen in related pyridyl systems. nih.govnih.gov

Metal-Organic Frameworks (MOFs): Using the dicarboxylic acid analog (after hydrolysis of the ester) as a linker to construct porous MOFs with potential applications in gas storage, separation, and catalysis. researchgate.net

Self-Assembled Cages and Containers: Synthesizing larger, more complex macrocycles from the title compound that can self-assemble into molecular cages capable of encapsulating guest molecules. mdpi.comrsc.org These systems are of interest for drug delivery and molecular sensing.

Table 4: Supramolecular Interactions and Potential Architectures

| Interaction Type | Description | Potential Architecture |

|---|---|---|

| Hydrogen Bonding | The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with donor groups like carboxylic acids or amides. nih.gov | Chains, sheets, helices |

| π-π Stacking | The aromatic pyridine rings stack on top of each other, contributing to the stability of the overall structure. nih.govnih.gov | Stacked columns, layered 3D networks |

| Metal Coordination | The pyridine nitrogen coordinates to a metal center, acting as a node to link multiple units together. researchgate.net | Coordination polymers, metallacycles, Metal-Organic Frameworks (MOFs) |

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 2-(pyridin-4-yl)acetate to improve yield and purity?

Methodological Answer:

- Stepwise optimization : Begin with tert-butyl esterification of pyridinylacetic acid derivatives under anhydrous conditions. Use catalysts like copper(II) chloride or tetrabutylammonium bromide to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C improve solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol achieves >99% purity (validated via HPLC/GC) .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- X-ray crystallography : Resolves pyridine ring orientation and ester conformation (e.g., bond angles of C-O-C in tert-butyl group) .

- NMR spectroscopy : Key signals include δ 1.45 ppm (tert-butyl CH3), δ 3.65 ppm (acetate CH2), and δ 8.50 ppm (pyridin-4-yl protons) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 208.1334 (calculated for C11H17NO2) .

Q. How should researchers assess the hydrolytic stability of the tert-butyl ester group under varying pH conditions?

Methodological Answer:

- pH-dependent kinetic studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via LC-MS.

- Half-life calculation : At pH 2 (simulating gastric fluid), the ester hydrolyzes rapidly (t1/2 = 2.3 h), whereas at pH 7.4, stability increases (t1/2 = 48 h) .

Advanced Research Questions

Q. How can mechanistic contradictions in the tert-butyl ester’s reactivity be resolved during coupling reactions?

Methodological Answer:

- Contradiction : Steric hindrance from the tert-butyl group may suppress nucleophilic substitution but enhance stability in acidic media.

- Resolution : Use DFT calculations to model transition states. For example, B3LYP/6-31G(d) simulations show a 12.5 kcal/mol barrier for SN2 attack at the ester carbonyl, favoring elimination pathways in bulky environments .

- Experimental validation : Compare reactivity with less hindered analogs (e.g., methyl esters) under identical conditions .

Q. What strategies address discrepancies in spectral data when synthesizing this compound derivatives?

Methodological Answer:

- Case study : If 1H NMR shows unexpected splitting in pyridin-4-yl protons, assess for:

- Tautomerism : Use variable-temperature NMR to detect equilibrium between enol and keto forms.

- Residual solvents : Dry samples over molecular sieves and reacquire spectra .

- Advanced techniques : 2D-COSY and NOESY to confirm spatial proximity of protons in ambiguous cases .

Q. How can computational modeling guide the design of this compound-based liquid crystals?

Methodological Answer:

- Molecular dynamics (MD) simulations : Predict mesophase behavior by analyzing dipole alignment and intermolecular interactions. For example, pyridin-4-yl’s planar geometry promotes smectic phases .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with clearing temperatures (R² = 0.89 in training sets) .

Critical Analysis of Contradictory Evidence

- Purity vs. reactivity : reports >99% purity via HPLC, but notes unvalidated protocols. To reconcile, cross-validate purity using orthogonal methods (e.g., elemental analysis + NMR).

- Synthetic routes : uses sulfonyl intermediates, while employs nitration. Researchers must tailor routes to target functional groups (e.g., nitro for drug candidates vs. sulfonyl for liquid crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.